methyl 3-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate
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Overview
Description
- It belongs to the class of thiazine derivatives and contains both a thiazine ring and a benzoate moiety.
- The compound’s structure includes an ethyl group, a carbonyl group, and an amino group.
- Its IUPAC name is 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid .
Methyl 3-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate: is a chemical compound with the molecular formula C₁₆H₁₅NO₄S.
Preparation Methods
Synthetic Routes:
Reaction Conditions: Specific reaction conditions would depend on the synthetic route chosen.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions: These would vary based on the specific reaction type.
Major Products: Detailed information about major products resulting from these reactions is not widely documented.
Scientific Research Applications
Biology: Investigations into its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Possible pharmacological properties, including antimicrobial or anticancer effects.
Industry: Its use as a building block for other compounds or materials.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an area of study.
- It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlighting its unique features would require a detailed comparison with structurally related compounds.
Similar Compounds: Unfortunately, I don’t have specific information on similar compounds at the moment.
Properties
Molecular Formula |
C23H20N2O5S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
methyl 3-[(6-ethyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carbonyl)amino]benzoate |
InChI |
InChI=1S/C23H20N2O5S/c1-3-25-20-12-11-15(14-19(20)18-9-4-5-10-21(18)31(25,28)29)22(26)24-17-8-6-7-16(13-17)23(27)30-2/h4-14H,3H2,1-2H3,(H,24,26) |
InChI Key |
BRBLFHFTXSFLTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
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